Several methods have been explored for the synthesis of 1-Methylcycloheptanol and its related esters. One approach involves the reaction of 1-methylcycloheptanol with phthalic anhydride to produce the corresponding hydrogen phthalate ester. [ [] ]
Chemical Reactions Analysis
1-Methylcycloheptanol undergoes typical reactions characteristic of secondary alcohols. One notable reaction is its dehydration to form 1-methylcycloheptene, a cyclic alkene. This reaction is often used to illustrate the principles of elimination reactions in organic chemistry. [ [] ] Additionally, studies have investigated the liquid-phase pyrolysis of hydrogen phthalate esters of tertiary alcohols, including 1-Methylcycloheptanol. This process results in the formation of olefinic mixtures and phthalic acid. [ [] ]
Applications
Food Chemistry and Analysis:
It has been identified as a key volatile compound contributing to the flavor profile of preserved eggs prepared using a low pressure-vacuum method. [ [] ] It has also been detected in Cirsium setidens Nakai, a perennial plant used for food in Korea. [ [] ]
Agricultural Research:
Studies have investigated the impact of organic and conventional cultivation systems on the profile of volatile organic compounds (VOCs) in winter wheat grain. 1-Methylcycloheptanol was among the compounds showing statistically significant differences between the cultivation systems, suggesting its potential as a marker for different agricultural practices. [ [] ]
Related Compounds
2-Methylcyclopentanol
Compound Description: 2-Methylcyclopentanol is a volatile organic compound identified as a major flavor component in both preserved eggs prepared by the low pressure-vacuum method and ordinary preserved eggs. [] It contributes to the overall flavor profile of these products.
1-Octen-3-ol
Compound Description: 1-Octen-3-ol is another volatile organic compound identified as a significant flavor contributor in both preserved eggs prepared using the low pressure-vacuum method and ordinary preserved eggs. [] It is known to impart a mushroom-like aroma.
Benzaldehyde
Compound Description: Benzaldehyde is a volatile aromatic aldehyde identified as a major flavor component in preserved eggs prepared using the low pressure-vacuum method. [] It contributes a characteristic almond-like aroma.
2,6-Di-tert-butyl-4-methylphenol
Compound Description: 2,6-Di-tert-butyl-4-methylphenol, also known as butylated hydroxytoluene (BHT), is a volatile compound identified as a major contributor to the flavor of preserved eggs prepared using the low pressure-vacuum method. [] It acts as an antioxidant and preservative.
1,2,5-Trimethyl-1H-pyrrole
Compound Description: 1,2,5-Trimethyl-1H-pyrrole is a volatile heterocyclic compound found as a main flavor component in ordinary preserved eggs. []
4-Aminopyridine
Compound Description: 4-Aminopyridine is a volatile compound identified as a main flavor component in ordinary preserved eggs. []
2-Ethyl-6-methylpyrazine
Compound Description: 2-Ethyl-6-methylpyrazine is a volatile heterocyclic compound identified as a main flavor component in ordinary preserved eggs. []
2-Pentylfuran
Compound Description: 2-Pentylfuran is a volatile compound identified as a major component in Cirsium setidens Nakai, a perennial plant used as food in Korea. []
Relevance: While structurally different from 1-Methylcycloheptanol, 2-Pentylfuran's identification alongside 1-Methylcycloheptanol as major volatile components in Cirsium setidens Nakai makes it relevant in understanding the plant's overall aroma profile. []
1-Penten-3-ol
Compound Description: 1-Penten-3-ol is a volatile organic compound identified as a major component in Cirsium setidens Nakai, a perennial plant used as food in Korea. []
2,2,4,6,6-Pentamethylheptane
Compound Description: 2,2,4,6,6-Pentamethylheptane is a volatile compound identified as a major component in Cirsium setidens Nakai. []
2,3,6,7-Tetramethyloctane
Compound Description: 2,3,6,7-Tetramethyloctane is another volatile compound identified as a major component in Cirsium setidens Nakai. []
5-Ethyl-2,2,3-trimethylheptane
Compound Description: 5-Ethyl-2,2,3-trimethylheptane is a volatile compound identified as a major component in Cirsium setidens Nakai. []
3,5-Octadien-2-one
Compound Description: 3,5-Octadien-2-one is a volatile organic compound identified as a major component in Cirsium setidens Nakai. []
β-Cyclocitral
Compound Description: β-Cyclocitral is a volatile organic compound identified as a major component in Cirsium setidens Nakai. []
trans-β-Ionone
Compound Description: trans-β-Ionone is a volatile organic compound identified as a major component in Cirsium setidens Nakai. []
2-Heptanone
Compound Description: 2-Heptanone is a volatile organic compound found in winter wheat grain and shows statistically significant differences between different cultivation systems. []
Relevance: 2-Heptanone, a linear seven-carbon chain ketone, while structurally different from 1-Methylcycloheptanol, a cyclic alcohol, is grouped in the same chemical class of oxygenated compounds. Their similar presence in winter wheat grain and potential influence by cultivation methods suggests a connection in influencing grain aroma. []
2(3H)-Furanone
Compound Description: 2(3H)-Furanone, also known as lactone, is a volatile organic compound present in winter wheat grain, with its levels varying significantly between different cultivation systems. []
Relevance: While structurally distinct from 1-Methylcycloheptanol, 2(3H)-Furanone's identification as a volatile compound in winter wheat grain, influenced by cultivation methods, suggests a potential link to 1-Methylcycloheptanol in influencing grain aroma. []
5-Hexyldihydro-2(3H)-furanone
Compound Description: 5-Hexyldihydro-2(3H)-furanone is a volatile organic compound found in winter wheat grain and its concentration differs considerably between different cultivation systems. []
Relevance: Though structurally different from 1-Methylcycloheptanol, 5-Hexyldihydro-2(3H)-furanone's identification as a volatile compound in winter wheat grain and its susceptibility to cultivation methods, suggests a potential link to 1-Methylcycloheptanol in influencing grain aroma. []
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